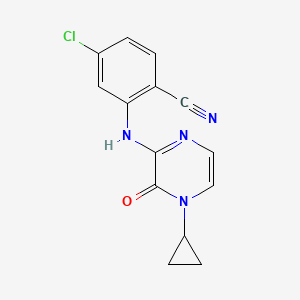

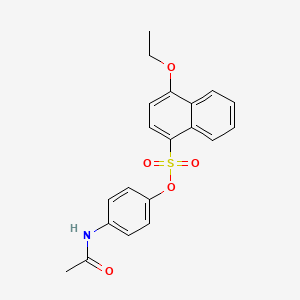

![molecular formula C11H9F2N3O2S B2511681 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide CAS No. 1340817-68-6](/img/structure/B2511681.png)

2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide is a member of the sulfonamide class, which is known for its wide range of biological activities, including antitumor properties. Sulfonamides are often evaluated for their potential in cancer treatment due to their ability to inhibit cell cycle progression and affect gene expression in cancer cell lines .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. For example, the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides was achieved by reacting 3-pyridylamines with sulfonyl chlorides . Although the specific synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, utilizing the appropriate difluorophenylamine and pyridine-derived sulfonyl chloride.

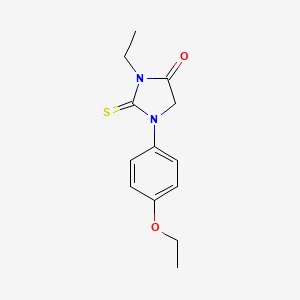

Molecular Structure Analysis

The molecular structure of sulfonamides can significantly influence their biological activity. For instance, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate revealed the presence of R22(8) motifs, which are hydrogen-bonded bimolecular ring motifs formed between protonated pyrimidine rings and sulfonate groups . These structural motifs are crucial for the interaction of sulfonamides with biological targets.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to their functional groups. The difluoromethyl 2-pyridyl sulfone, for instance, acts as a gem-difluoroolefination reagent for aldehydes and ketones, indicating that sulfonamides can be involved in the formation of carbon-carbon double bonds . Additionally, the presence of the amino group in the phenyl ring could potentially engage in further chemical transformations, such as acylation or alkylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides like 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide are influenced by their molecular structure. The presence of fluorine atoms can increase the compound's lipophilicity and potentially its ability to cross biological membranes . The sulfonamide group is known for its stability and ability to form strong hydrogen bonds, which can be crucial for the interaction with biological targets and may affect the solubility and distribution of the compound within the body .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide and its derivatives demonstrate significant antimicrobial activity. Studies have shown that certain sulfa drug derivatives, including those based on pyridine, exhibit potent effects against microbial agents. For instance, El‐Sayed et al. (2017) synthesized a series of pyridine-based sulfa drugs demonstrating notable antimicrobial efficacy, highlighting the potential of these compounds in combating various microbial infections (El‐Sayed et al., 2017).

Enzyme Inhibition

Compounds like 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide play a crucial role in enzyme inhibition, particularly against carbonic anhydrase. Bozdağ et al. (2014) demonstrated that these sulfonamide derivatives can effectively inhibit certain isoforms of human carbonic anhydrase, which is vital for understanding drug interactions and therapeutic applications (Bozdağ et al., 2014).

Herbicide Development

The sulfonamide class, including derivatives like 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide, has been explored for its herbicidal properties. Shi Gui-zhe (2015) synthesized imazosulfuron and its derivatives, starting from 2-aminopyridine, which underscores the potential of these compounds in agricultural applications (Shi Gui-zhe, 2015).

Analysis of Plant Ecosystem Health

Sulfonamide derivatives, including those related to 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide, have been utilized in studying plant ecosystem health. Moran (2003) investigated substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating their effectiveness in assessing the health of various plant ecosystems (Moran, 2003).

Antitumor Activity

Research has also delved into the antitumor potential of pyridine-based sulfonamide compounds. Ramasamy et al. (1990) synthesized derivatives and evaluated their antileukemic activity in mice, providing insights into the potential use of these compounds in cancer treatment (Ramasamy et al., 1990).

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind to various receptors , and some are known to interact with cysteine proteases and lanosterol 14α-demethylase (CYP51) . These targets play crucial roles in various biological processes, including protein degradation and sterol biosynthesis.

Mode of Action

Similar compounds are known to inhibit their targets, leading to various downstream effects .

Biochemical Pathways

Given the potential targets, it may impact pathways related to protein degradation and sterol biosynthesis .

Result of Action

Inhibition of the potential targets could lead to a disruption in the normal functioning of the cells .

Propiedades

IUPAC Name |

2-(3,5-difluoroanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O2S/c12-7-4-8(13)6-9(5-7)16-11-10(19(14,17)18)2-1-3-15-11/h1-6H,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRWSMGGTNDVMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC(=CC(=C2)F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2511599.png)

![3-[4-Amino-3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2511604.png)

![(1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one](/img/structure/B2511615.png)

![1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511617.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2511621.png)